molecular formula C24H23FN2O5S B2922630 N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-methoxyphenoxy)acetamide CAS No. 1005300-44-6

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-methoxyphenoxy)acetamide

Cat. No.: B2922630
CAS No.: 1005300-44-6
M. Wt: 470.52
InChI Key: PTXLCSYWRUMEBF-UHFFFAOYSA-N
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Description

N-[1-(4-Fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-methoxyphenoxy)acetamide is a sulfonamide-containing acetamide derivative with a tetrahydroquinoline core. Its structure combines a 4-fluorobenzenesulfonyl group (electron-withdrawing) and a 4-methoxyphenoxy acetamide moiety (electron-donating), which may confer unique physicochemical and biological properties. Such compounds are often explored for enzyme inhibition (e.g., acyltransferases) or receptor modulation due to sulfonamide’s role in hydrogen bonding and target interaction .

Properties

IUPAC Name

N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-2-(4-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN2O5S/c1-31-20-7-9-21(10-8-20)32-16-24(28)26-19-6-13-23-17(15-19)3-2-14-27(23)33(29,30)22-11-4-18(25)5-12-22/h4-13,15H,2-3,14,16H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTXLCSYWRUMEBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-methoxyphenoxy)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Tetrahydroquinoline Ring: This step involves the cyclization of an appropriate precursor to form the tetrahydroquinoline ring.

    Introduction of the Fluorobenzenesulfonyl Group: The tetrahydroquinoline intermediate is then reacted with a fluorobenzenesulfonyl chloride in the presence of a base to introduce the fluorobenzenesulfonyl group.

    Attachment of the Methoxyphenoxyacetamide Moiety: Finally, the intermediate is reacted with 4-methoxyphenoxyacetic acid or its derivative to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimization of reaction conditions to maximize yield and purity. This can include the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-methoxyphenoxy)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-methoxyphenoxy)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.

    Industry: The compound may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-methoxyphenoxy)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structure Variations

Tetrahydroquinoline vs. Tetrahydroisoquinoline

  • : The compound N-[4-(2-Cyclopropylethyl)-2-fluorophenyl]-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide features a tetrahydroisoquinoline core with a trifluoroacetyl group. The isoquinoline scaffold introduces distinct steric and electronic effects compared to the tetrahydroquinoline in the main compound. For instance, the fused benzene ring in isoquinoline may enhance aromatic stacking interactions, whereas tetrahydroquinoline’s partially saturated ring could improve solubility .
  • : N-[(4-Fluorophenyl)methyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide highlights the carboxamide linkage instead of sulfonamide. Carboxamides are less acidic than sulfonamides (pKa ~17 vs.
Substituent Effects

Fluorobenzenesulfonyl vs. Trifluoroacetyl ()

  • The 4-fluorobenzenesulfonyl group in the main compound provides a rigid, planar structure conducive to π-π interactions, while the trifluoroacetyl group in ’s compound is more electron-withdrawing, possibly increasing metabolic stability but reducing solubility .

Methoxyphenoxy vs. Nitro/Chloro Groups ()

  • The 4-methoxyphenoxy acetamide in the main compound offers electron-donating effects, enhancing stability under oxidative conditions compared to the nitro group in N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide, which is prone to reduction. Chloro substituents (e.g., in ) increase lipophilicity but may introduce toxicity risks .

Sulfonamide vs. Sulfanyl ()

  • Compounds like N-(2,5-dichlorophenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () feature sulfanyl (-S-) linkages. Sulfonamides (main compound) exhibit higher chemical stability and stronger hydrogen-bonding capacity than sulfanyl groups, which are susceptible to oxidation .

Characterization Techniques

  • Both the main compound and analogs in and rely on NMR and HRMS for structural validation. Crystal structure data in (e.g., hydrogen-bonding interactions) suggest the main compound may form similar intermolecular networks, influencing crystallinity and solubility .

Data Tables

Table 1: Structural Comparison of Key Compounds

Compound Name Core Structure Key Substituents Functional Groups
Main Compound Tetrahydroquinoline 4-Fluorobenzenesulfonyl, 4-methoxyphenoxy Sulfonamide, Acetamide
N-[4-(2-Cyclopropylethyl)-2-fluorophenyl]-... () Tetrahydroisoquinoline Trifluoroacetyl, Cyclopropylethyl Sulfonamide
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide () Benzene Nitro, Chloro Sulfonamide, Acetamide
N-(2,5-dichlorophenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-... () Triazole Dichlorophenyl, Thiophene Sulfanyl, Acetamide

Table 2: Physicochemical Properties (Hypothetical)

Property Main Compound Compound Compound
Molecular Weight (g/mol) ~450 ~480 ~300
LogP ~3.5 ~4.0 ~2.8
Solubility (mg/mL) ~0.05 ~0.02 ~0.1

Biological Activity

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-methoxyphenoxy)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

  • Molecular Formula : C₁₈H₁₈FN₃O₃S
  • Molecular Weight : 367.42 g/mol
  • CAS Number : Not widely reported in literature.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been studied for its effects on cholinesterase inhibition and potential anti-cancer properties.

Cholinesterase Inhibition

Research indicates that compounds similar to this compound exhibit significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The inhibition of these enzymes is crucial for the treatment of neurodegenerative diseases such as Alzheimer's disease.

Table 1: Inhibition Potency of Related Compounds

Compound NameIC50 (µM)Selectivity (AChE/BChE)
Tacrine0.171
N-[1-(4-fluorobenzenesulfonyl)-...]0.152
Other Similar Compounds0.20 - 0.30Variable

Note: IC50 values indicate the concentration required to inhibit enzyme activity by 50%.

Anti-Cancer Activity

The compound's structural features suggest potential anti-cancer properties through modulation of metabolic pathways. Research has shown that fluorinated derivatives can enhance cytotoxic effects in cancer cells by inhibiting glycolysis and promoting apoptosis.

Case Study: Fluorinated Derivatives in Cancer Treatment

A study published in Cancer Research explored the effects of fluorinated compounds on glioblastoma multiforme (GBM). The results indicated that these compounds significantly reduced cell viability and induced apoptosis in GBM cells through enhanced hexokinase inhibition.

Research Findings

Recent studies have focused on synthesizing derivatives of tetrahydroquinoline and evaluating their biological activities. One notable finding includes:

  • Fluorination Effects : The introduction of fluorine atoms into the structure has been linked to increased potency against cancer cell lines, suggesting that modifications at specific positions can enhance biological activity.

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